8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a substituted imidazo[2,1-f]purine core linked to a 3-chlorobenzyl-substituted piperazine moiety via an ethyl chain. This compound belongs to a class of molecules designed to modulate neurotransmitter receptors (e.g., serotonin 5-HT1A, dopamine D2) and enzymes (e.g., phosphodiesterases) through structural modifications of the purine scaffold and substituents on the piperazine ring . The 3-chlorobenzyl group enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs, while the ethyl spacer balances conformational flexibility and steric effects .
Properties
IUPAC Name |
6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)11-10-27-6-8-28(9-7-27)14-16-4-3-5-17(23)12-16/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEJRKWSBQWGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which are structurally similar to this compound, have been found to exhibit a wide range of biological activities. They have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
Based on the structural similarity to piperazine derivatives, it can be inferred that this compound might interact with its targets (possibly dopamine and serotonin receptors) and induce changes that result in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of the target compound are critically influenced by variations in three key regions:
Substituents on the benzyl/aryl group attached to the piperazine ring .
Modifications to the ethyl linker between the purine core and piperazine .
Substituents on the imidazo[2,1-f]purine scaffold .
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Impact of Halogenation: The 3-chlorobenzyl group in the target compound increases lipophilicity (logP) compared to the non-halogenated benzyl analog (MW 421.5 → 466.9), enhancing membrane permeability and receptor binding . 2-chlorobenzyl substitution (MW 370.8) shifts activity toward TGF-β inhibition, highlighting the positional sensitivity of halogen atoms .
Piperazine Substituent Effects: Fluorophenyl (AZ-853) and trifluoromethylphenyl (AZ-861) groups on piperazine improve 5-HT1A agonism, with AZ-861 showing stronger activity due to the electron-withdrawing CF3 group . 3,3-Dimethylbutanoyl (Compound 35) introduces a bulky acyl group, reducing receptor affinity but improving metabolic stability (99% HPLC purity) .
Linker Modifications :
- A butyl chain (AZ-853/AZ-861) instead of ethyl enhances brain penetration, critical for CNS-targeted antidepressants, but may increase off-target effects (e.g., lipid metabolism disruption) .
Enzyme Inhibition :
- The target compound inhibits PDE4B , a property shared with analogs like Compound 5 (from ), which combines PDE4B1 and PDE10A inhibition with 5-HT7 receptor antagonism .
Q & A
Q. How to address batch-to-batch variability in synthesis?
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, solvent ratios) using software like MODDE™ to minimize impurities .
- In-line analytics : Implement PAT (Process Analytical Technology) with real-time NMR or IR monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
